molecular formula C7H14O4 B8133949 Methyl 3-(3-hydroxypropoxy)propanoate

Methyl 3-(3-hydroxypropoxy)propanoate

Cat. No.: B8133949
M. Wt: 162.18 g/mol
InChI Key: UWICIOJQNVDZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-hydroxypropoxy)propanoate is an organic compound with the molecular formula C7H14O4. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to another carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxypropoxy)propanoate can be synthesized through the esterification of 3-(3-hydroxypropoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxypropoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxopropoxy)propanoic acid.

    Reduction: Formation of 3-(3-hydroxypropoxy)propanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 3-(3-hydroxypropoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxypropoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active hydroxyl and carboxyl groups, which can then participate in various biochemical reactions. The pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxypropanoate
  • Ethyl 3-(3-hydroxypropoxy)propanoate
  • Methyl 3-(2-hydroxyethoxy)propanoate

Uniqueness

Methyl 3-(3-hydroxypropoxy)propanoate is unique due to its specific structural features, such as the presence of a hydroxypropoxy group, which imparts distinct chemical reactivity and potential applications compared to other similar esters. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

methyl 3-(3-hydroxypropoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-10-7(9)3-6-11-5-2-4-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWICIOJQNVDZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.